molecular formula C13H9BrN2O2 B10844768 5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one

5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one

Cat. No.: B10844768
M. Wt: 305.13 g/mol
InChI Key: QYFIAVSWVXIKAW-UHFFFAOYSA-N
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Description

5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one is a heterocyclic compound that features a bromine atom, an imidazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one typically involves the formation of the chromenone core followed by the introduction of the imidazole ring and bromine atom. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromenone structure. Subsequent reactions introduce the imidazole ring and bromine atom through substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The goal is to achieve high purity and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and chromenone core contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one: Unique due to the presence of both the imidazole ring and chromenone core.

    8-Imidazol-1-ylmethyl-chromen-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-chromen-4-one:

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

5-bromo-8-(imidazol-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C13H9BrN2O2/c14-10-2-1-9(7-16-5-4-15-8-16)13-12(10)11(17)3-6-18-13/h1-6,8H,7H2

InChI Key

QYFIAVSWVXIKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=COC2=C1CN3C=CN=C3)Br

Origin of Product

United States

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